2-(Bromomethyl)-5-methoxypyridine hydrobromide
Overview
Description
2-(Bromomethyl)-5-methoxypyridine hydrobromide is a pyridine derivative that is commonly used in organic synthesis. This compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the fifth position of the pyridine ring. It is typically available as a hydrobromide salt, which enhances its stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methoxypyridine hydrobromide can be achieved through several methods. One common approach involves the bromination of 5-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.
Another method involves the use of 5-methoxypyridine as the starting material, which is first converted to 2-(hydroxymethyl)-5-methoxypyridine through a reduction reaction using sodium borohydride (NaBH4) in methanol. The hydroxymethyl group is then brominated using hydrobromic acid (HBr) to yield this compound.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also preferred to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridine derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is often used for the oxidation of the methoxy group. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used for the reduction of the pyridine ring. The reaction is carried out under an inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups such as azides, thiocyanates, and ethers.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction: Piperidine derivatives formed by the reduction of the pyridine ring.
Scientific Research Applications
2-(Bromomethyl)-5-methoxypyridine hydrobromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system and inflammatory diseases.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in the study of enzyme mechanisms and receptor-ligand interactions.
Material Science: The compound is used in the synthesis of functional materials, such as polymers and dyes, which have applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methoxypyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to react with various nucleophiles to form new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Comparison with Similar Compounds
2-(Bromomethyl)-5-methoxypyridine hydrobromide can be compared with other similar compounds, such as:
2-(Bromomethyl)pyridine hydrobromide: Lacks the methoxy group at the fifth position, making it less versatile in certain synthetic applications.
2-(Chloromethyl)-5-methoxypyridine: Contains a chloromethyl group instead of a bromomethyl group, which can affect the reactivity and selectivity of nucleophilic substitution reactions.
2-(Bromomethyl)-3-methoxypyridine: The position of the methoxy group is different, which can influence the electronic properties and reactivity of the compound.
The presence of the methoxy group at the fifth position in this compound enhances its reactivity and makes it a more versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-(bromomethyl)-5-methoxypyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDGBSBKPHSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-27-7 | |
Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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